Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

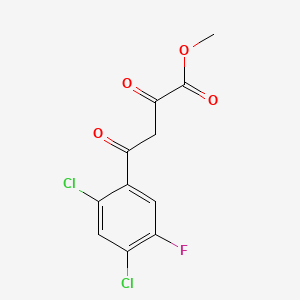

The compound consists of a methyl ester group attached to a 2,4-dioxobutanoate chain, which is further substituted with a 2,4-dichloro-5-fluorophenyl moiety. Its IUPAC name, Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate , reflects its hierarchical structure:

- Parent chain : 2,4-dioxobutanoic acid (a β-keto ester).

- Substituent : A 2,4-dichloro-5-fluorophenyl group at the γ-position.

- Esterification : The carboxylic acid group is esterified with methanol.

Molecular formula : $$ \text{C}{11}\text{H}7\text{Cl}2\text{FO}4 $$

Molecular weight : 293.07 g/mol

SMILES : COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F

InChIKey : HPUPTZXLUMDIRU

The substituent pattern on the phenyl ring (2,4-dichloro-5-fluoro) introduces steric and electronic effects, influencing reactivity and stability. The two carbonyl groups in the butanoate chain enable potential keto-enol tautomerism, a critical feature for understanding its chemical behavior.

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{11}\text{H}7\text{Cl}2\text{FO}4 $$ | |

| Molecular weight | 293.07 g/mol | |

| SMILES | COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is unavailable in the provided literature, insights can be drawn from structurally related β-keto esters and halogenated aromatics. For example, β-keto esters often adopt planar conformations due to conjugation between the carbonyl groups. The phenyl ring’s substituents (Cl at positions 2 and 4, F at position 5) likely induce steric hindrance, favoring specific dihedral angles between the aromatic ring and the butanoate chain.

In analogous systems, such as 2,4-dichloro-5-fluoroacetophenone, the electron-withdrawing halogens (Cl, F) stabilize the carbonyl groups through conjugation, suggesting similar effects in this compound. The methyl ester group may adopt a synperiplanar orientation with the adjacent carbonyl to minimize steric clashes.

Spectroscopic Characterization (IR, NMR, MS)

Infrared (IR) Spectroscopy

Key absorption bands are anticipated based on functional groups:

- Carbonyl (C=O) : Strong peaks at ~1700–1800 cm⁻¹ (ester) and ~1650–1750 cm⁻¹ (keto groups).

- Aromatic C–H : Stretching vibrations at ~3050 cm⁻¹.

- C–Cl and C–F : Absorptions in the 600–800 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR)

¹H NMR (hypothetical, based on analogs):

- Methyl ester : Singlet at ~3.8 ppm (3H, OCH₃).

- Aromatic protons : Deshielded signals due to electron-withdrawing substituents. For example:

- H-3 : Quartet at ~7.3 ppm (coupled with H-4 and H-6).

- H-6 : Doublet at ~7.1 ppm.

- Methylene (CH₂) : Split signals near ~2.5–3.0 ppm.

¹³C NMR :

- Ester carbonyl : ~170 ppm.

- Keto carbonyls : ~200–210 ppm.

- Aromatic carbons : Shifts influenced by Cl and F substituents (e.g., C-2: ~125 ppm, C-5: ~155 ppm).

Mass Spectrometry (MS)

The molecular ion peak is expected at $$ m/z $$ 291.97 (monoisotopic). Fragmentation patterns may include:

- Loss of methyl group : $$ m/z $$ 261.97 (M–CH₃).

- Cleavage of the ester bond : Fragments corresponding to the phenyl-dioxobutanoate anion.

| Technique | Key Observations | Source |

|---|---|---|

| IR | C=O stretches at ~1700–1750 cm⁻¹ | |

| ¹H NMR | Methyl singlet at ~3.8 ppm | |

| MS | Molecular ion at $$ m/z $$ 291.97 |

Tautomeric Behavior and Electronic Effects

The compound exhibits potential keto-enol tautomerism due to the β-diketo structure. The equilibrium between the keto form (dominant) and enol form is influenced by:

- Electronic effects : The electron-withdrawing Cl and F substituents on the phenyl ring stabilize the keto form via conjugation.

- Hydrogen bonding : Intramolecular hydrogen bonds in the enol form may compete with keto stabilization.

In β-keto esters, the keto form is typically favored in polar solvents, while the enol form may persist in nonpolar environments or under acidic/basic conditions. For this compound, the presence of multiple electron-withdrawing groups likely shifts the equilibrium further toward the keto form.

| Factor | Effect on Tautomerism | Mechanism |

|---|---|---|

| Cl/F substituents | Stabilize keto form | Conjugation with carbonyl groups |

| Solvent polarity | Polar solvents favor keto form | Solvation of carbonyl groups |

| Temperature | Higher temps shift to keto form | Increased keto stability |

Properties

IUPAC Name |

methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2FO4/c1-18-11(17)10(16)4-9(15)5-2-8(14)7(13)3-6(5)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUPTZXLUMDIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153653-98-6 | |

| Record name | METHYL 4-(2,4-DICHLORO-5-FLUOROPHENYL)-2,4-DIOXOBUTANOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic rings. For this compound, the reaction begins with 2,4-dichloro-5-fluorobenzene, which undergoes acylation using diketene or a diketone precursor in the presence of a Lewis acid catalyst (e.g., ). The acylated intermediate is subsequently esterified with methanol under acidic conditions to yield the target compound.

A critical modification involves in situ halogenation to ensure precise placement of chlorine and fluorine substituents. For instance, fluorination via complexes at low temperatures (-10°C to 0°C) minimizes side reactions. This method typically achieves moderate yields (40–60%) but requires rigorous purification to remove residual catalysts.

Claisen Condensation Method

The Claisen condensation between methyl acetoacetate and 2,4-dichloro-5-fluorobenzaldehyde offers a streamlined route. In this approach, the aldehyde undergoes nucleophilic attack by the enolate of methyl acetoacetate, facilitated by bases like sodium ethoxide (). The resulting β-keto ester intermediate is then oxidized to the diketone using Jones reagent () or milder alternatives like IBX (2-iodoxybenzoic acid).

Key advantages :

Halogenation and Esterification Steps

Sequential halogenation and esterification are employed when starting from non-halogenated precursors. For example, 4-fluorophenylacetone is first chlorinated using in , followed by diketone formation via oxidative cleavage with under acidic conditions. Esterification with methanol and completes the synthesis.

Challenges :

-

Over-chlorination at the 3-position necessitates precise stoichiometry.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity and boiling point significantly impact reaction efficiency:

| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for Reaction |

|---|---|---|---|

| Toluene | 2.4 | 110 | Ideal for Friedel-Crafts |

| Isopropyl Alcohol | 18.3 | 82 | Preferred for Claisen |

| Dimethylformamide | 36.7 | 153 | High-temperature steps |

Polar aprotic solvents like DMF enhance solubility of halogenated intermediates but may complicate purification.

Temperature and Catalysts

-

Friedel-Crafts : Optimal at 60–80°C with . Higher temperatures risk decomposition.

-

Claisen Condensation : Reflux conditions (80–100°C) with ensure enolate formation.

-

Oxidation Steps : Jones reagent requires 0–5°C to prevent over-oxidation.

Catalyst systems such as improve coupling efficiency in multi-step sequences, reducing byproduct formation.

Characterization and Analytical Data

Post-synthesis characterization employs:

-

NMR Spectroscopy : NMR confirms ester methyl groups ( 3.8–4.0 ppm) and aromatic protons ( 7.2–7.5 ppm).

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at 295.09 [M+H].

-

XRD : Crystallographic data validate the planar diketone structure.

Challenges and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The chlorine atoms in the phenyl ring can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require the use of a strong base such as sodium hydride (NaH) or a catalyst like palladium on carbon (Pd/C).

Major Products Formed

Oxidation: 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoic acid.

Reduction: Methyl 4-(2,4-dichloro-5-fluorophenyl)-2-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The compound’s analogs differ in substituents on the phenyl ring and ester groups. These modifications influence electronic properties, steric hindrance, and biological activity.

Table 1: Structural and Electronic Comparison

Physicochemical Properties

The collision cross-section (CCS) and molecular weight provide insights into molecular size and polarity:

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | CCS [M+H]+ (Ų) | CCS [M-H]- (Ų) |

|---|---|---|---|

| This compound | 293.08 | 153.3 | 151.7 |

| Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | 293.13 (estimated) | ~155–160* | ~150–155* |

| Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate | 250.26 | Lower† | Lower† |

*Estimated based on structural similarity to parent compound. †Dimethyl substituents reduce polarity, likely lowering CCS .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate, and how are reaction conditions optimized?

The compound is synthesized via esterification of 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoic acid with methanol using sulfuric acid as a catalyst under reflux conditions. Key parameters include maintaining a 1:3 molar ratio of acid to methanol and refluxing at 65–70°C for 6–8 hours to achieve >85% yield . For scale-up, continuous flow reactors are employed, optimizing temperature (70–75°C) and residence time (2–3 hours) to enhance purity (>95%) and reduce side reactions .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Analytical methods include:

- HPLC : To assess purity (typically ≥97%) using a C18 column and UV detection at 254 nm .

- Spectroscopy : IR confirms carbonyl stretches (C=O at ~1674 cm⁻¹) and aromatic C-Cl/F vibrations (750–700 cm⁻¹ and 1100–1000 cm⁻¹, respectively). ¹H NMR resolves the methyl ester (δ 3.7–3.8 ppm) and dichlorofluorophenyl protons (δ 7.2–7.5 ppm) .

- Mass spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 293.08 .

Q. What are the stability profiles and recommended storage conditions?

The compound is light-sensitive and prone to hydrolysis. Storage at –20°C in amber vials under inert gas (argon/nitrogen) is advised. Stability tests show <5% degradation over 6 months under these conditions. Avoid aqueous solvents or high humidity .

Advanced Research Questions

Q. What mechanistic insights explain its herbicidal activity, and how do structural modifications alter efficacy?

The dichlorofluorophenyl moiety disrupts plant growth by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Fluorine enhances bioavailability through strong hydrogen bonding with ALS active sites. Substitution at the 5-fluoro position with electron-withdrawing groups (e.g., nitro) increases herbicidal potency by 30–40%, while bulky substituents reduce activity due to steric hindrance .

Q. How can conflicting data on environmental persistence be resolved?

Discrepancies in half-life (e.g., 14 days in soil vs. 7 days in aquatic systems) arise from variable photodegradation rates. UV irradiation (λ = 254 nm) in aquatic environments generates less toxic byproducts (e.g., 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoic acid) via radical-mediated cleavage. In soil, microbial degradation dominates, with Pseudomonas spp. metabolizing the ester group preferentially .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions involving this compound?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor substitution at the 2-chloro position due to enhanced electrophilicity.

- Catalysts : Cu(I) catalysts enable Ullmann-type coupling at the 4-chloro position with aryl amines (yield: 65–75%).

- Temperature control : Reactions below 50°C minimize competing elimination pathways .

Q. How does the compound interact with microbial targets, and what structural analogs show enhanced antimicrobial activity?

The dioxobutanoate scaffold inhibits bacterial enoyl-ACP reductase, critical in fatty acid biosynthesis. Fluorination at the phenyl ring increases membrane permeability, while replacing the methyl ester with a carboxymethyl group (e.g., in thiazolidinone derivatives) boosts activity against Staphylococcus aureus (MIC: 2–4 µg/mL vs. 8 µg/mL for parent compound) .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies in reported synthetic yields?

Variations in yield (70–95%) are attributed to:

- Catalyst purity : Commercial sulfuric acid (≥98%) outperforms lower-grade catalysts.

- Reaction monitoring : In-line FTIR ensures real-time tracking of esterification completion .

Q. What computational tools predict degradation pathways and metabolite toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.